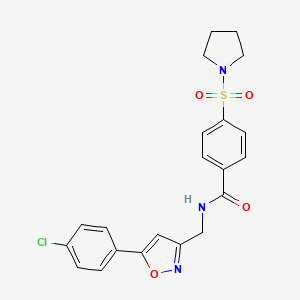![molecular formula C19H17N5OS B2925568 N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421512-22-2](/img/structure/B2925568.png)
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the reaction of glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds have been synthesized through various synthetic routes . The derivatives of 1,3-diazole show different biological activities, which could be attributed to the chemical reactions they undergo .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties, making it amphoteric in nature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Heterocyclic Compound Formation
Researchers have developed thiosemicarbazide derivatives as precursors for synthesizing various heterocyclic compounds, including imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. These compounds were evaluated for their antimicrobial activities, showcasing the utility of such chemical structures in creating biologically active molecules (Elmagd et al., 2017).
Antimicrobial and Antitumor Applications
The synthesis of new fused and binary 1,3,4-thiadiazoles has been explored for potential antitumor and antioxidant agents. These compounds were tested for their antitumor activities, highlighting the therapeutic potential of thiadiazole derivatives in cancer treatment (Hamama et al., 2013).
Anticancer and Antituberculosis Activities
Imidazo[1,2-a]pyridines with substitutions at the 3-position have been synthesized as potential antiulcer agents, but their evaluation revealed significant cytoprotective properties, indicating a potential for broader biological applications (Starrett et al., 1989). Additionally, a novel series of heterocyclic compounds, including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives, have been synthesized and characterized for their antibacterial and antifungal activities, emphasizing the antimicrobial potential of these derivatives (Patel & Patel, 2015).
Photophysical Properties and Fluorescence Applications
The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes for studying photophysical properties revealed that these compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE), indicating their potential for use in fluorescence-based applications (Zhang et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of this compound is the C522 residue of p97 . The p97 protein, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair.
Mode of Action
The compound interacts with its target by forming a covalent bond with the C522 residue of p97 . This interaction inhibits the function of p97, leading to changes in the cellular processes that p97 is involved in.
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c25-19(15-7-8-16-17(13-15)23-26-22-16)21-9-4-11-24-12-10-20-18(24)14-5-2-1-3-6-14/h1-3,5-8,10,12-13H,4,9,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQDVRCUTVIRRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

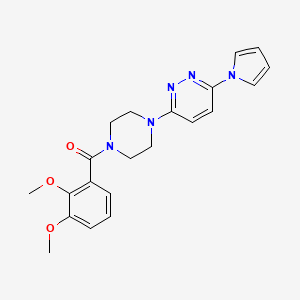
![3-{1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2925487.png)
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2925488.png)
![1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2925489.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2925493.png)
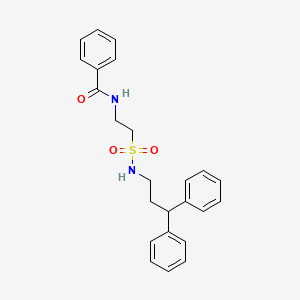

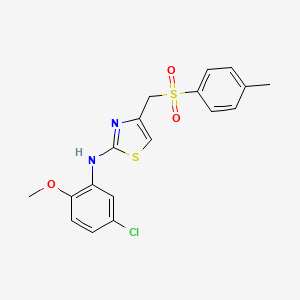
![2-bromo-3-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyridine](/img/structure/B2925501.png)

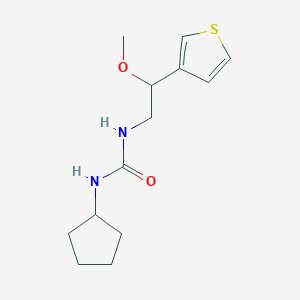
![2-{[3-(4-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2925506.png)

